![molecular formula C5H6O3 B14653551 1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene CAS No. 53179-36-5](/img/structure/B14653551.png)
1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,3,7-trioxabicyclo[221]hept-5-ene is a bicyclic organic compound that features a unique structure with three oxygen atoms incorporated into its bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene typically involves a Diels-Alder reaction. For instance, a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate can be employed . The reaction conditions often include the use of a catalyst such as silver nitrate in acetone, followed by hydrolysis with hydrochloric acid to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 1-Methyl-2,3,7-trioxabicyclo[22
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form epoxides or other oxidized derivatives.
Substitution: Substitution reactions can occur at the methyl group or other reactive sites on the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation , and reducing agents such as lithium aluminum hydride for reduction reactions. The conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, epoxidation of the compound can yield epoxides, while reduction can lead to the formation of open-chain derivatives .
Applications De Recherche Scientifique
1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene has several scientific research applications:
Mécanisme D'action
The mechanism by which 1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound shares a similar bicyclic structure but differs in functional groups and reactivity.
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-one: Another bicyclic compound with different substituents and chemical properties.
Uniqueness
1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene is unique due to its three oxygen atoms within the bicyclic framework, which imparts distinct reactivity and potential for diverse applications in synthesis and materials science .
Propriétés
Numéro CAS |
53179-36-5 |
|---|---|
Formule moléculaire |
C5H6O3 |
Poids moléculaire |
114.10 g/mol |
Nom IUPAC |
1-methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene |
InChI |
InChI=1S/C5H6O3/c1-5-3-2-4(6-5)7-8-5/h2-4H,1H3 |
Clé InChI |
HALJZYJCZSWUGL-UHFFFAOYSA-N |
SMILES canonique |
CC12C=CC(O1)OO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


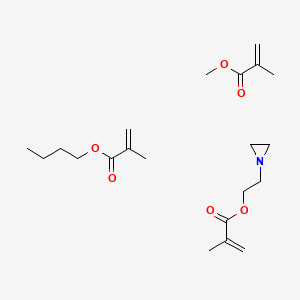
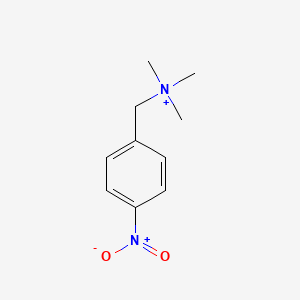

![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)

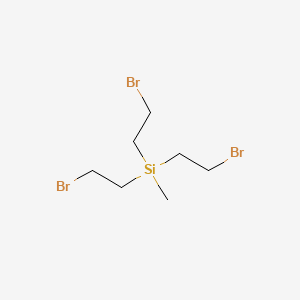
![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
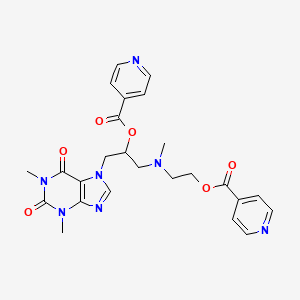

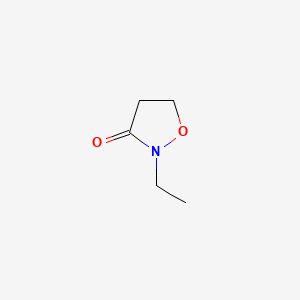

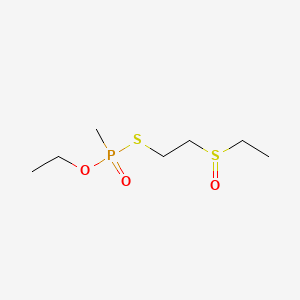
![1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14653552.png)
